molecular formula C18H18N2O3S2 B2968514 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylsulfonylbenzamide CAS No. 896364-79-7

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylsulfonylbenzamide

Cat. No. B2968514
CAS RN: 896364-79-7
M. Wt: 374.47
InChI Key: HZDNOFXWLIJFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylsulfonylbenzamide” is a chemical compound with the linear formula C20H17N5OS3 . It has a molecular weight of 439.583 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 439.583 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources .

Scientific Research Applications

Antimicrobial and Antitumor Properties

Recent studies have synthesized and evaluated derivatives of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylsulfonylbenzamide, showing significant antimicrobial and antitumor activities. These compounds, incorporating a sulfamoyl moiety, have been identified as promising agents due to their potent in vitro antibacterial and antifungal properties. The synthesis involves versatile, readily accessible intermediates leading to heterocyclic compounds with potential as antimicrobial agents. Moreover, certain derivatives have demonstrated high inhibitory effects against several human cancer cell lines, showcasing their potential in antitumor evaluations (Darwish et al., 2014); (Shams et al., 2010).

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides or benzene-sulfonamides, structurally related to this compound, has revealed that these compounds exhibit significant cardiac electrophysiological activity. They have shown potency in in vitro Purkinje fiber assays, comparable to sematilide, a selective class III agent. This suggests the potential for the development of new therapeutic agents targeting cardiac arrhythmias (Morgan et al., 1990).

Nonlinear Optical Materials

Compounds containing the this compound moiety have been explored for their potential in nonlinear optics. Recent syntheses of conjugated thiophene compounds incorporating methylsulfonyl and phenylsulfonyl acceptors have demonstrated efficient second-order optical nonlinearities. These findings underscore the utility of such compounds in the development of high-performance nonlinear optical materials with high thermal stability and transparency (Chou et al., 1996).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-25(22,23)16-10-6-5-8-13(16)17(21)20-18-14(11-19)12-7-3-2-4-9-15(12)24-18/h5-6,8,10H,2-4,7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDNOFXWLIJFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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